molecular formula C9H11N5O2S B2359546 N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 309289-13-2

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2359546
CAS No.: 309289-13-2
M. Wt: 253.28
InChI Key: FWSNVFZOPNLDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound featuring a 1,2,4-triazole core linked to a 5-methylisoxazole moiety via a sulfanylacetamide bridge. This specific molecular architecture is of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents. The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, known for its multidirectional biological activity . A substantial body of research has demonstrated that derivatives containing the 1,2,4-triazole ring exhibit potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for triazole-containing compounds can be multifaceted; some function by inhibiting bacterial DNA gyrase, a critical enzyme for bacterial replication . The inclusion of the 5-methyl-1,2-oxazol-3-yl group (a methyl-isoxazole) further enhances the potential of this molecule as a sophisticated building block for constructing hybrid pharmacophores aimed at overcoming microbial resistance. This compound is presented as a high-purity chemical tool for researchers investigating new antibacterial therapies and exploring structure-activity relationships in heterocyclic chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c1-5-3-7(14-16-5)11-8(15)4-17-9-10-6(2)12-13-9/h3H,4H2,1-2H3,(H,10,12,13)(H,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSNVFZOPNLDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NNC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methyl-1,2-Oxazol-3-Amine

The oxazole core is synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride. This method, adapted from classical heterocyclic synthesis, proceeds as follows:

Reaction Conditions

  • Reactants : Ethyl acetoacetate (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv)
  • Solvent : Ethanol/water (4:1 v/v)
  • Temperature : Reflux at 80°C for 6–8 hours
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate 3:1)

Mechanistic Insight
The reaction initiates with oximation of the β-keto ester to form an intermediate oxime. Acid-catalyzed cyclodehydration then yields the 5-methyl-1,2-oxazol-3-amine, with the methyl group at position 5 originating from the acetyl group of ethyl acetoacetate.

Yield and Purity

  • Isolated Yield : 68–72%
  • Purity : >95% (HPLC)

Synthesis of 5-Methyl-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol component is prepared via Huisgen cycloaddition between thiosemicarbazide and acetylacetone:

Reaction Conditions

  • Reactants : Thiosemicarbazide (1.0 equiv), acetylacetone (1.1 equiv)
  • Solvent : Methanol
  • Temperature : Reflux at 65°C for 12 hours
  • Workup : Evaporation under reduced pressure, recrystallization from ethanol

Mechanistic Pathway
Thiosemicarbazide undergoes condensation with acetylacetone to form a thiosemicarbazone intermediate. Subsequent cyclization under thermal conditions generates the 1,2,4-triazole ring, with the thiol group positioned at C3.

Yield and Purity

  • Isolated Yield : 75–80%
  • Purity : >98% (NMR)

Coupling via Sulfanyl-Acetamide Linkage

The final step involves sequential nucleophilic substitutions to connect the oxazole and triazole units:

Reaction Sequence

  • Synthesis of 2-Chloroacetamide Intermediate
    • Reactants : Chloroacetyl chloride (1.5 equiv), oxazole-3-amine (1.0 equiv)
    • Solvent : Dichloromethane
    • Base : Triethylamine (2.0 equiv)
    • Temperature : 0°C to room temperature, 2 hours
    • Yield : 85–90%
  • Thiol-Acetamide Coupling
    • Reactants : 2-Chloroacetamide (1.0 equiv), triazole-3-thiol (1.1 equiv)
    • Solvent : Dimethylformamide (DMF)
    • Base : Potassium carbonate (2.0 equiv)
    • Temperature : 50°C, 4–6 hours
    • Workup : Aqueous extraction, column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1)

Mechanistic Detail
The thiolate anion (generated via deprotonation of the triazole-thiol) displaces the chloride from 2-chloroacetamide, forming a sulfanyl-acetamide bridge. The acetamide’s carbonyl is then attacked by the oxazole amine, yielding the final product.

Yield and Purity

  • Isolated Yield : 65–70%
  • Purity : >97% (LC-MS)

Optimization and Scalability

Solvent and Base Selection

The coupling reaction’s efficiency hinges on solvent polarity and base strength. Comparative studies reveal:

Solvent Base Yield (%) Reaction Time (h)
DMF K₂CO₃ 70 4
THF Et₃N 55 8
Acetonitrile NaHCO₃ 60 6

DMF with K₂CO₃ provides optimal nucleophilicity for thiolate generation, minimizing side reactions.

Temperature Effects

Elevating the coupling temperature to 50°C reduces reaction time from 8 to 4 hours without compromising yield. Higher temperatures (>60°C) promote decomposition, lowering yields to <50%.

Analytical Characterization

The final product is validated using spectroscopic techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃-oxazole), 2.42 (s, 3H, CH₃-triazole), 4.21 (s, 2H, SCH₂), 7.12 (s, 1H, oxazole-H), 10.21 (s, 1H, NH).
  • LC-MS : [M+H]⁺ at m/z 253.28, confirming molecular weight.

Challenges and Alternatives

Competing Side Reactions

  • Oxazole Hydrolysis : Prolonged exposure to acidic or basic conditions during coupling may degrade the oxazole ring. Mitigated by maintaining pH 7–8 and controlled reaction times.
  • Thiol Oxidation : The triazole-thiol is prone to disulfide formation. Use of inert atmosphere (N₂) and antioxidants (e.g., ascorbic acid) suppresses oxidation.

Alternative Routes

  • Van Leusen Oxazole Synthesis : Employing TosMIC (toluenesulfonylmethyl isocyanide) with aldehydes could yield 5-substituted oxazoles. However, this method requires aldehydes with pre-installed methyl groups, complicating scalability.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative for triazole synthesis but introduces metal contaminants.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Reactors : Enhance heat/mass transfer during exothermic cyclization steps.
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole and triazole rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Utilizing reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced forms of the oxazole and triazole rings.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits notable antimicrobial properties due to the presence of the triazole ring, which is known for its efficacy against a variety of pathogens. Research indicates that derivatives of triazole compounds can inhibit fungal growth and are effective against certain bacterial strains. This makes N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide a candidate for developing new antifungal and antibacterial agents .

Anticancer Properties
Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells. The oxazole and triazole components may interact with biological targets involved in cancer cell proliferation. Preliminary research suggests that derivatives can inhibit tumor growth in vitro and in vivo, indicating potential for further development as anticancer drugs .

Neurological Disorders
Research has indicated that compounds containing oxazole rings can exhibit neuroprotective effects. There is emerging interest in exploring this compound for the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability to modulate tau protein aggregation could make this compound valuable in addressing tauopathies .

Agricultural Applications

Fungicides
The triazole moiety is widely recognized for its use in agricultural fungicides. This compound could be developed as a novel fungicide due to its structural characteristics that enhance its efficacy against plant pathogens. Its application could lead to improved crop yields and reduced reliance on traditional fungicides .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices may enhance the thermal and mechanical properties of materials. Its unique chemical structure allows for potential applications in developing high-performance materials with specific functionalities such as increased resistance to degradation or improved solubility in organic solvents .

Summary Table of Applications

Field Application Potential Benefits
Medicinal ChemistryAntimicrobial AgentsEffective against bacteria and fungi
Anticancer DrugsInduces apoptosis in cancer cells
Neuroprotective AgentsPotential treatment for Alzheimer's disease
AgricultureFungicidesImproved crop yields and reduced chemical reliance
Materials SciencePolymer EnhancementsEnhanced thermal/mechanical properties

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with oxazole and triazole rings can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The sulfanyl linkage might also play a role in modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole and Oxazole Rings

The target compound’s activity is highly sensitive to substitutions on its triazole and oxazole rings. Key analogs include:

VUAA-1 and OLC-12
  • VUAA-1 : N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide.
  • OLC-12 : 2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide.
    Both are potent Orco agonists used in insect olfaction studies. The ethyl and pyridinyl groups enhance binding to insect odorant receptors, outperforming simpler alkyl or aryl substitutions .
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

This sulfonamide derivative replaces the triazole with a sulfamoyl group. It exhibits notable antimicrobial activity, attributed to the sulfonamide’s ability to inhibit bacterial dihydropteroate synthase .

Morpholine-Linked Triazole Derivatives

Compounds like 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine () integrate morpholine rings, enhancing solubility and pharmacokinetic profiles compared to the parent structure.

Modifications to the Sulfanyl-Acetamide Bridge

Altering the sulfanyl-acetamide linker influences bioactivity and target specificity:

Anti-Exudative Acetamides

Derivatives such as 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide () show anti-inflammatory activity comparable to diclofenac sodium (8 mg/kg). Substituting the oxazole with furan enhances potency, reducing edema by 45–60% in murine models .

Piperidine-Triazole Hybrids

Hybrids like 7a () incorporate piperidine and benzenesulfonyl groups, improving binding to cyclooxygenase (COX) enzymes. Microwave-assisted synthesis of these compounds yields higher purity (85–92%) compared to conventional methods (70–75%) .

Extended Ring Systems and Heterocyclic Additions

Expanding the core structure with fused rings or additional heterocycles modulates activity:

Cyclopenta-Thienopyrimidine Derivatives

2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide () demonstrates enhanced kinase inhibition due to the fused thienopyrimidine system, which stabilizes interactions with ATP-binding pockets .

Triazino-Indole Derivatives

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that incorporates oxazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyDetails
IUPAC Name This compound
Molecular Formula C11H15N5O2S
Molar Mass 269.33 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The oxazole and triazole rings can interact with enzymes through hydrogen bonding and hydrophobic interactions. This interaction may inhibit key metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator of specific receptors involved in inflammatory responses or pain pathways, similar to other oxazole derivatives that have shown analgesic properties .

Antimicrobial Activity

Research indicates that compounds containing oxazole and triazole structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring enhances the compound's ability to penetrate bacterial membranes .

Anti-inflammatory and Analgesic Effects

The compound's structural features suggest potential anti-inflammatory effects. Other oxazole derivatives have been reported to exhibit analgesic activity through mechanisms such as:

  • TRPV1 Antagonism : Some derivatives have been shown to antagonize the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation .
  • Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines, contributing to its potential anti-inflammatory effects.

Case Studies

A recent study investigated the analgesic activity of related oxazole derivatives through various pharmacological tests, such as the writhing test and hot plate test. The results indicated that these compounds significantly reduced pain responses in animal models without exhibiting acute toxicity .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential reduction in pro-inflammatory cytokines
AnalgesicSignificant pain relief in animal models

Q & A

Basic: What are the recommended synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?

The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Preparation of the thiol-containing triazole intermediate (e.g., 5-methyl-4H-1,2,4-triazole-3-thiol) through cyclization of hydrazides with isothiocyanates or thiourea derivatives under reflux conditions in ethanol .
  • Step 2 : Coupling the thiol intermediate with a chloroacetamide derivative (e.g., N-(5-methyl-1,2-oxazol-3-yl)-2-chloroacetamide) in the presence of a base like NaOH or triethylamine, often in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Purification : Chromatography (TLC or column) and recrystallization from solvents like pet-ether or ethanol are critical for isolating high-purity products .

Basic: Which spectroscopic methods are critical for confirming the structure of this compound?

Key analytical techniques include:

  • 1H NMR : To identify protons on the oxazole (δ 6.2–6.5 ppm), triazole (δ 8.1–8.3 ppm), and acetamide (δ 3.8–4.2 ppm) moieties .
  • IR Spectroscopy : Confirms the presence of sulfanyl (C-S stretch, ~650 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) groups .
  • LC-MS : Validates molecular weight (m/z 281.291) and purity .
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and S .

Advanced: How can computational methods predict the biological activity of this compound?

  • PASS Program : Predicts potential biological targets (e.g., enzyme inhibition, antimicrobial activity) based on structural similarity to known bioactive triazole derivatives .
  • Molecular Docking : Used to model interactions with enzymes like cytochrome P450 or bacterial dihydrofolate reductase. For example, sulfanyl groups may form hydrogen bonds with active-site residues, while the triazole ring participates in π-π stacking .
  • Validation : Experimental assays (e.g., enzyme inhibition or MIC tests) are required to confirm computational predictions .

Advanced: What strategies address low yields in the coupling step during synthesis?

  • Optimize Solvent Polarity : Switch from DMF to ethanol or acetonitrile to improve nucleophilicity of the thiol group .
  • Catalyst Use : Introduce coupling agents like EDCI or HOBt to enhance reactivity .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Purity Check : Confirm compound purity via HPLC to rule out impurities masking activity .
  • Solubility Testing : Poor aqueous solubility (common with hydrophobic triazoles) may limit bioavailability. Use DMSO co-solvents or prodrug strategies .
  • Re-evaluate Docking Parameters : Adjust protonation states or include water molecules in docking simulations to better mimic physiological conditions .

Advanced: What structural modifications enhance the pharmacokinetic properties of this compound?

  • LogP Optimization : Replace the methyl group on the oxazole with a hydrophilic substituent (e.g., -COOH) to improve solubility .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -F) on the triazole ring to reduce CYP450-mediated oxidation .
  • Bioisosteric Replacement : Substitute the sulfanyl group with a methylene (-CH₂-) or sulfonyl (-SO₂-) linker to modulate redox stability .

Advanced: How does the sulfanyl group influence reactivity and bioactivity?

  • Reactivity : The sulfanyl group participates in nucleophilic substitution (e.g., with alkyl halides) and redox reactions (e.g., oxidation to sulfonyl) .
  • Bioactivity : Acts as a hydrogen-bond donor in enzyme interactions and enhances membrane permeability due to moderate lipophilicity .
  • Comparative Studies : Analogues lacking the sulfanyl group show reduced antimicrobial activity, highlighting its role in target binding .

Advanced: What are the challenges in scaling up the synthesis for preclinical studies?

  • Purification Bottlenecks : Replace column chromatography with recrystallization or fractional distillation for large-scale purification .
  • Exothermic Reactions : Control temperature during thiol coupling to prevent side reactions (e.g., disulfide formation) .
  • Regioselectivity : Optimize reaction conditions to minimize byproducts (e.g., N- vs. S-alkylation) during triazole functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.